(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a valuable building block for the synthesis of peptides containing 3-iodinated L-alanine. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective modification and coupling with other amino acids during peptide chain assembly. The iodine atom strategically placed on the third carbon can serve as a versatile handle for further functionalization through various chemical reactions.
The iodine atom in (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate can be used for labeling proteins with high sensitivity due to its radioisotope (iodine-125) availability. This allows researchers to study protein-protein interactions, protein localization within cells, and protein dynamics []. Additionally, the Boc protecting group can be selectively removed under mild conditions, enabling further modifications or conjugation with other biomolecules for visualization purposes.
Boc-beta-iodo-Ala-OMe, also known as N-tert-butoxycarbonyl-beta-iodoalanine methyl ester, is a synthetic compound with the chemical formula C₉H₁₆INO₄ and a molecular weight of 329.13 g/mol. It is characterized by the presence of a beta-iodo substituent on the alanine structure, which enhances its reactivity in various
Boc-beta-iodo-Ala-OMe has been studied for its potential biological activities, particularly in relation to its structural analogs in medicinal chemistry. While specific biological activity data for Boc-beta-iodo-Ala-OMe itself is limited, compounds with similar structures have been investigated for their interactions with opioid receptors and other biological targets. These studies suggest that modifications at the beta position can influence receptor binding and activity, potentially leading to new therapeutic agents .
The synthesis of Boc-beta-iodo-Ala-OMe typically involves several steps:
Various literature methods detail these steps, often employing palladium catalysts for efficient iodination and coupling reactions .
Boc-beta-iodo-Ala-OMe finds applications primarily in:
Interaction studies involving Boc-beta-iodo-Ala-OMe often focus on its derivatives or related compounds. Research indicates that modifications at the beta position can significantly affect binding affinities to various receptors, including opioid receptors. These studies provide insights into how structural changes influence pharmacological properties and therapeutic potential .
Boc-beta-iodo-Ala-OMe shares structural similarities with several other compounds, notably:
Compound Name | CAS Number | Key Features |
---|---|---|
Boc-alpha-Iodo-Alanine | 170848-34-7 | Iodine at alpha position; different reactivity |
Boc-beta-Iodo-D-Alanine | 93267-04-0 | D-enantiomer; potential differences in biological activity |
Boc-Glycine | 15250-96-7 | Simpler structure; lacks iodine substitution |
Boc-beta-iodo-Ala-OMe is unique due to its specific beta-position iodination, which enhances its utility in cross-coupling reactions and peptide synthesis compared to other similar compounds that may lack this feature or possess different substituents. This structural characteristic allows for tailored modifications that can lead to diverse biological activities and applications in drug development.
The synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester (Boc-β-Iodo-Ala-OMe) was first reported in 2005 by Richard F. W. Jackson and Manuel Perez-Gonzalez as part of a systematic effort to develop versatile intermediates for palladium-catalyzed cross-coupling reactions. This compound emerged from methodologies targeting non-natural β-amino acids, which were gaining attention for their applications in peptide engineering and drug discovery. The original procedure involved a three-step synthesis starting from N-Boc-L-serine methyl ester:
This route provided a scalable and reproducible method, achieving yields of 64–69% for the tosylation step and 80–82% for the iodide displacement. Subsequent refinements by Chen and Williams in 2006 optimized stannylation and Stille coupling protocols, further solidifying Boc-β-Iodo-Ala-OMe’s role in synthesizing γ,δ-unsaturated-α-amino acids.
Step | Reagents/Conditions | Yield | Purpose |
---|---|---|---|
1 | TsCl, Et₃N, CH₂Cl₂, 0°C | 64–69% | Introduce tosyl leaving group |
2 | NaI, acetone, rt | 80–82% | Iodide substitution |
3 | Crystallization (petroleum ether) | N/A | Purification |
Boc-β-Iodo-Ala-OMe has become a cornerstone in synthetic chemistry due to its unique reactivity profile. The iodine atom at the β-position facilitates cross-coupling reactions, while the Boc and methyl ester groups provide orthogonal protection for downstream functionalization. Key applications include:
The compound serves as a critical precursor in Negishi, Suzuki, and Stille couplings to introduce alanine-derived motifs into complex architectures. For example, Bender et al. utilized Boc-β-Iodo-Ala-OMe in a microwave-assisted Negishi coupling to synthesize N-Boc-2′,6′-dimethyl-L-tyrosine, a key intermediate for opioid receptor ligands. The reaction achieved high stereochemical fidelity, with the product’s optical rotation measured at $$[α]^{20}_D = -4°$$ ($$c = 2$$, MeOH).
Researchers have leveraged the iodide’s susceptibility to nucleophilic displacement to incorporate non-natural amino acids into peptides. For instance, Kotha and Todeti employed Boc-β-Iodo-Ala-OMe in Negishi couplings to construct C3-symmetric star-shaped molecules containing α-amino acids, enabling studies on protein-protein interactions.
The compound is integral to producing Eluxadoline, a therapeutic for irritable bowel syndrome. Sunshine Pharma highlighted its use in forming the drug’s core structure through stereospecific alkylation and deprotection sequences.
Property | Value |
---|---|
Molecular Formula | C₉H₁₆INO₄ |
Molecular Weight | 329.13 g/mol |
Melting Point | 48–52°C |
Optical Rotation | $$[α]^{20}_D = -4°$$ ($$c = 2$$, MeOH) |
Solubility | Methanol, acetone, DMF |
The compound tert-butoxycarbonyl-beta-iodo-alanine methyl ester is systematically designated by the International Union of Pure and Applied Chemistry nomenclature as methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate [2]. This systematic name reflects the complete structural arrangement, including the stereochemical configuration at the alpha carbon center.
Alternative systematic nomenclatures for this compound include methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate and (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate [4] [5]. These variations demonstrate different approaches to describing the same molecular structure while maintaining chemical accuracy.
The compound is commonly known by several synonyms in chemical literature and commercial sources. The most frequently encountered synonyms include N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester, which emphasizes the amino acid derivative nature of the molecule [1] [6]. Additional synonyms encompass tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate and L-N-tert-butoxycarbonyl-3-iodoalanine methyl ester [3] [11].
Commercial designations often employ abbreviated forms such as the widely recognized designation used in peptide synthesis applications [8]. The Chemical Abstracts Service has assigned registry number 93267-04-0 to this compound, providing a unique identifier for database searches and regulatory documentation [1] [2] [3].
The molecular formula of tert-butoxycarbonyl-beta-iodo-alanine methyl ester is C₉H₁₆INO₄, corresponding to a molecular weight of 329.13 grams per mole [1] [2] [4]. This formula indicates the presence of nine carbon atoms, sixteen hydrogen atoms, one iodine atom, one nitrogen atom, and four oxygen atoms within the molecular structure.
The compound exhibits a defined stereochemical configuration characterized by the (R)-configuration at the alpha carbon center [2] [4]. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the amino acid backbone maintains the L-configuration typical of naturally occurring amino acids [6] [23]. The absolute configuration is crucial for the compound's biological activity and chemical reactivity patterns.
Structural analysis reveals that the molecule contains one defined stereocenter, specifically at the carbon atom bearing both the amino and carboxyl functional groups [4] [11]. The stereochemical purity is maintained through careful synthetic procedures, and the compound demonstrates consistent optical rotation values that confirm the predominant (R)-configuration [1] [23].
The linear formula representation ICH₂CH[NHCO₂C(CH₃)₃]CO₂CH₃ provides a condensed structural description that highlights the key functional groups and their connectivity [1] [7]. The Simplified Molecular Input Line Entry System representation COC(=O)C@HNC(=O)OC(C)(C)C incorporates stereochemical information through the @ symbol, indicating the specific three-dimensional arrangement [1] [5].
Crystallographic analysis of tert-butoxycarbonyl-beta-iodo-alanine methyl ester reveals important structural parameters that influence its physical and chemical properties. The compound crystallizes as a white to light yellow solid with a defined crystal structure that contributes to its stability and handling characteristics [16] [17].
The molecular conformation in the solid state demonstrates the typical extended configuration observed in tert-butoxycarbonyl-protected amino acid derivatives [14]. Crystallographic studies indicate that the tert-butoxycarbonyl protecting group adopts a conformation that minimizes steric interactions while maintaining the structural integrity necessary for synthetic applications [14].
Conformational analysis through computational and experimental methods reveals that the compound exhibits limited conformational flexibility due to the constraints imposed by the protecting group and the iodine substituent [13] [15]. The beta-iodine substitution significantly influences the molecular geometry, creating a preference for extended conformations that reduce intramolecular steric clashes.
X-ray crystallographic data, when available, provides precise bond lengths and angles that characterize the three-dimensional structure. The carbon-iodine bond length and the orientation of the tert-butoxycarbonyl group relative to the amino acid backbone are critical parameters that influence both chemical reactivity and physical properties [13] [15].
Nuclear magnetic resonance spectroscopy studies complement crystallographic analysis by providing information about solution-phase conformations. These studies reveal that the compound maintains its preferred conformation in solution, with chemical shift patterns consistent with the solid-state structure [15] [23].
Irritant